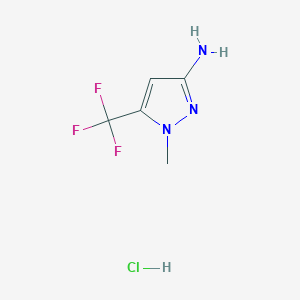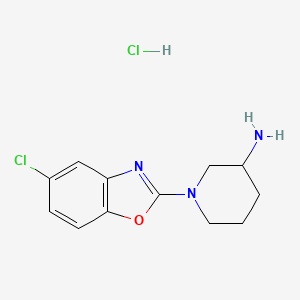
Trimethoxy(propan-2-yl)silane
Overview
Description
Trimethoxy(propan-2-yl)silane is a chemical compound with the molecular formula C6H16O3Si . It is commonly used as a basic raw material for the preparation of silicone materials .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, one method involves the use of tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . Another method involves the direct synthesis of trialkoxysilane, which is a reaction of silicon and alcohol .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C6H16O3Si . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the molecule .Chemical Reactions Analysis
This compound is an important substance for producing silane coupling agents. It contains both hydrolyzable siloxane bonds as well as an active silicon-hydrogen bond. Thereby it can be utilized in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 164.27500 . The physical and chemical properties of similar compounds, such as Trimethoxysilane, include a melting point of -115 °C, a boiling point of 84 °C, and a density of 0.96 g/mL at 25 °C .Scientific Research Applications
Scaffold Stability Improvement
Trimethoxy(propan-2-yl)silane, through its derivative 3-glycidoxypropyl trimethoxysilane (GPTMS), has been utilized to enhance the stability of poly(d,l-lactide)-b-gelatin (ss-pLG) scaffolds. The covalent cross-linking with GPTMS increased cell proliferation within Hep-G2 cultured scaffolds initially, but a subsequent decline was observed, attributed to the release of inorganic silica from the cross-linked scaffold. Despite this, the cross-linking ensured complete hemocompatibility with red blood cells and demonstrated in vivo durability in female rats without complete degradation over four weeks, highlighting its potential in designing scaffolds for tissue engineering (Balavigneswaran et al., 2019).
Drug Delivery System Enhancement
Low-molecular-weight poly(trimethylene carbonate), prepared through ring-opening polymerization initiated by octan-1-ol and co-initiated/catalyzed by tin 2-ethylhexanoate, showcased amorphous polymers with low glass transition temperatures and viscosities, facilitating their injection through needles. Their biocompatibility and degradation rates, influenced by molecular weight, were evaluated in vivo in rats, revealing their potential for localized drug delivery systems, particularly for acid-sensitive drugs (Timbart et al., 2009).
Ocular Toxicity Understanding
Investigations into the ocular toxicity of low-molecular-weight components in silicone and fluorosilicone oils, utilized in retinal detachment surgeries, have shed light on the adverse effects of such components. The study indicates that the ocular responses are linked to the molecular weights of the components, aiding in understanding the chronic ocular toxicity potential of these materials (Nakamura et al., 1991).
Titanium Surface Functionalization
Research into silane-coating strategies for titanium functionalization revealed that silanization with 3-aminopropyltriethoxysilane (APTES) does not impair osteogenesis in vivo. This finding is crucial for the development of implant devices that are both biologically active and compatible with bone formation, ensuring the reliability of silane-coated titanium surfaces in medical applications (Senna et al., 2021).
Safety and Hazards
properties
IUPAC Name |
trimethoxy(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O3Si/c1-6(2)10(7-3,8-4)9-5/h6H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGROXJWYRXANBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](OC)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557726 | |
| Record name | Trimethoxy(propan-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14346-37-3 | |
| Record name | Trimethoxy(propan-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(2-Fluoro-ethyl)-2H-pyrazol-3-yl]-acetonitrile](/img/structure/B3047649.png)

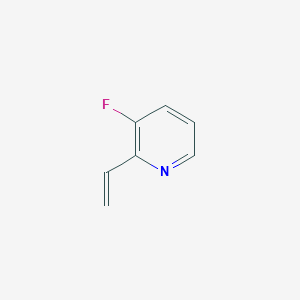
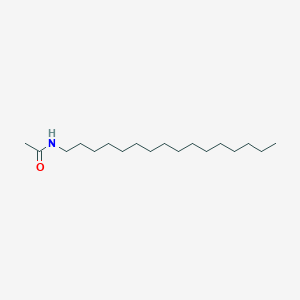
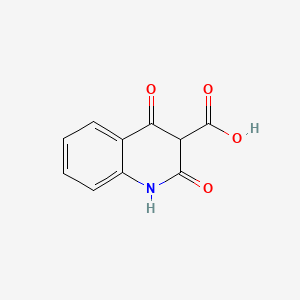
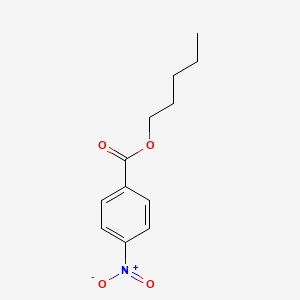
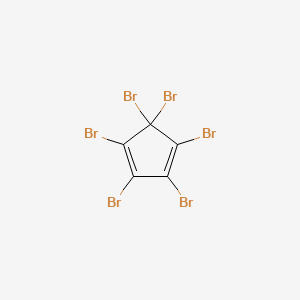
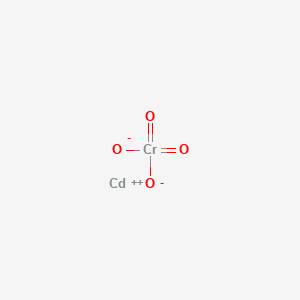


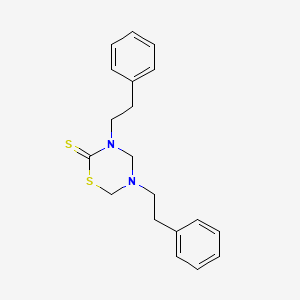
![1-(2-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazol-5-YL)ethanone hydrochloride](/img/structure/B3047667.png)
